molecular formula C17H15N5O2S B14917655 3-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

3-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

Cat. No.: B14917655
M. Wt: 353.4 g/mol
InChI Key: STZMEAFXWDJBIT-AWQFTUOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves the condensation of 3-nitrobenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazine . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is unique due to its specific structural features, such as the presence of a nitro group and a hydrazone moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H15N5O2S/c23-22(24)12-5-3-4-11(8-12)9-20-21-16-15-13-6-1-2-7-14(13)25-17(15)19-10-18-16/h3-5,8-10H,1-2,6-7H2,(H,18,19,21)/b20-9+

InChI Key

STZMEAFXWDJBIT-AWQFTUOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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